DES was widely prescribed to pregnant women from the 1940s to the early 1970s to prevent miscarriage and other pregnancy complications. However, extensive research later revealed these claims to be unfounded and linked DES exposure to various health risks in both mothers and their offspring .
Early research explored the use of DES in treating different types of cancers, including prostate cancer and breast cancer. While some initial studies showed promising results, later investigations failed to replicate these findings, and DES is no longer used for cancer treatment due to its safety concerns .
Researchers also investigated the use of DES in various other areas, such as treating menstrual disorders, promoting animal growth, and preventing atherosclerosis. However, most of these applications were abandoned due to a lack of substantial evidence for their effectiveness or safety concerns .
It is crucial to note that the historical use of DES in research, particularly for pregnancy complications, has been widely condemned due to its unethical practices and severe health consequences for exposed individuals.
While DES is no longer prescribed for any medical condition, ongoing research continues to explore the long-term health effects of prenatal and postnatal DES exposure. This research focuses on understanding the mechanisms by which DES exposure may lead to various health problems in exposed individuals, including:
Hexestrol is a synthetic non-steroidal estrogen, chemically known as 4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol, with the molecular formula and a molecular weight of approximately 270.37 g/mol. It is a hydrogenated derivative of diethylstilbestrol and has been utilized primarily in clinical settings for its estrogenic properties, particularly in the treatment of conditions such as prostate cancer, amenorrhea, and dysfunctional uterine bleeding . Despite its therapeutic applications, hexestrol has been withdrawn from human use due to significant adverse effects on reproductive health and potential carcinogenicity .
DES mimics the effects of natural estrogens by binding to estrogen receptors in various tissues []. However, its slightly different structure compared to natural estrogens can lead to altered downstream signaling pathways []. This altered signaling is believed to be responsible for the unique health risks observed with DES exposure, such as an increased risk of certain cancers and reproductive system abnormalities.
The synthesis of hexestrol typically involves several steps that may include the hydrogenation of diethylstilbestrol or the reaction of phenolic compounds with appropriate alkylating agents. One documented method describes the use of organometallic reagents in conjunction with heavy metal salts to facilitate the formation of hexestrol from simpler precursors . The specific reaction conditions and catalysts used can significantly affect the yield and purity of the final product.
Hexestrol has been studied for its interactions with various biological systems. It is known to increase the absorption of copper in the body, which could lead to elevated serum levels and associated toxicity . Furthermore, its binding affinity to estrogen receptors suggests that it may interact with other hormonal pathways, potentially influencing metabolic processes related to steroid hormones . These interactions underscore the importance of understanding hexestrol's pharmacodynamics and toxicological profile.
Hexestrol shares structural and functional similarities with several other synthetic estrogens. Here are some comparable compounds:
Compound Name | Chemical Structure | Uses | Unique Features |
---|---|---|---|
Diethylstilbestrol | C18H20O2 | Hormonal therapy | First synthetic estrogen |
Estradiol | C18H24O2 | Hormone replacement therapy | Natural estrogen |
Tamoxifen | C26H29NO | Breast cancer treatment | Selective estrogen receptor modulator |
Chlorotrianisene | C23H25ClO3 | Hormonal therapy | Chlorinated derivative |
Uniqueness of Hexestrol: Hexestrol is notable for its potent binding affinity to estrogen receptors while having a distinct chemical structure compared to other synthetic estrogens like diethylstilbestrol and tamoxifen. Its unique hydrogenated structure contributes to different metabolic pathways and biological effects compared to these compounds.
Hexestrol was first synthesized in 1938 by researchers Campbell, Dodds, and Lawson during efforts to identify structurally simplified estrogenic compounds with therapeutic potential. Its discovery followed the isolation of diethylstilbestrol (DES), another stilbene-derived synthetic estrogen, and emerged amid a broader scientific push to develop nonsteroidal alternatives to natural estrogens like estradiol. Early clinical studies in the 1940s highlighted hexestrol’s efficacy in managing conditions linked to estrogen deficiency, such as menopausal symptoms and hormone-sensitive cancers. By the mid-20th century, hexestrol and its esters (e.g., hexestrol dipropionate) were marketed under brand names like Synestrol and Estronal for applications in breast and prostate cancer therapy. However, the subsequent identification of carcinogenic risks associated with high-dose synthetic estrogens, particularly DES, led to a gradual decline in hexestrol’s clinical use. Today, hexestrol remains primarily of historical and research interest, with limited availability in pharmaceutical markets.
Hexestrol belongs to the stilbestrol class of nonsteroidal estrogens, characterized by a diphenolic structure linked by an aliphatic chain. Its systematic IUPAC name is 4,4'-(1,2-diethylethylene)diphenol, reflecting a hexane backbone with ethyl substituents at the 3 and 4 positions, terminated by para-hydroxyphenyl groups. The compound’s molecular formula is C₁₈H₂₂O₂, with a molecular weight of 270.37 g/mol. Structurally, hexestrol shares close homology with DES but differs in its longer hydrocarbon chain and stereochemical configuration (Figure 1).
Structural Comparison to Diethylstilbestrol (DES):
Feature | Hexestrol | Diethylstilbestrol (DES) |
---|---|---|
Backbone | Hexane with ethyl groups | Ethane with ethyl groups |
Hydroxyl Groups | Para positions on phenyl rings | Para positions on phenyl rings |
Stereochemistry | Meso form (3R,4S configuration) | Trans isomer (E-configuration) |
This extended hydrocarbon chain in hexestrol enhances lipid solubility compared to DES, influencing its pharmacokinetic behavior. The meso configuration of hexestrol’s stereocenters further differentiates it from DES, contributing to distinct binding affinities for estrogen receptor subtypes.
Hexestrol’s physicochemical profile underpins its biological activity and formulation challenges. Key properties include:
Table 1: Physicochemical Properties of Hexestrol
Property | Value | Source |
---|---|---|
Melting Point | 184–188°C | |
Solubility in Water | Insoluble | |
Solubility in DMSO | 54 mg/mL (199.72 mM) | |
Density | 1.1 ± 0.1 g/cm³ | |
Molecular Weight | 270.37 g/mol | |
pKa | 9.80 ± 0.26 | |
LogP (Partition Coeff) | 4.98 |
The compound’s high lipophilicity (LogP ≈ 5) facilitates membrane permeability but limits aqueous solubility, necessitating prodrug formulations (e.g., phosphate esters) for intravenous administration. Its crystalline structure and stability at room temperature further dictated historical storage protocols. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the integrity of the diphenolic framework and ethyl side chains.
Hexestrol is a synthetic nonsteroidal estrogen compound characterized by its molecular formula C₁₈H₂₂O₂ and molecular weight of 270.37 grams per mole [1] [43] [44]. The compound belongs to the stilbene class of synthetic estrogens and exhibits a distinctive biphenolic structure consisting of two phenolic rings connected by a central hexane framework [1] [22]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for hexestrol is 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol [3] [43].
The molecular structure features two para-hydroxyphenyl groups attached to the central six-carbon aliphatic chain at positions 3 and 4, specifically forming a meso-3,4-bis(4-hydroxyphenyl)hexane configuration [2] [7]. The Standard International Chemical Identifier (InChI) for hexestrol is InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ [43]. The corresponding InChIKey is PBBGSZCBWVPOOL-HDICACEKSA-N [7] [43].
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂O₂ |
Molecular Weight | 270.37 g/mol |
Chemical Name | 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |
CAS Registry Number | 84-16-2 |
Melting Point | 185-188°C |
The crystalline structure of hexestrol appears as a white to off-white crystalline powder with limited solubility in water but good solubility in organic solvents [31] [35]. The compound exhibits poor water solubility at approximately 11.8 milligrams per liter, while demonstrating enhanced solubility in dimethyl sulfoxide (≥12.65 mg/mL) and ethanol (≥64 mg/mL) [35] [42].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of hexestrol through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques [24] [6]. The carbon-13 nuclear magnetic resonance chemical shift assignments for meso-hexestrol have been determined through two-dimensional ¹³C-¹H chemical shift correlation, long-range selective ¹H decoupling experiments, and two-dimensional Fourier-transform experiments for long-range proton-carbon-13 spin coupling constants [24].
Carbon-proton coupling constants for meso-hexestrol derivatives are measured using gated decoupling facilities that permit retention of nuclear Overhauser enhancement and long-range selective ¹H decoupling experiments [24]. The aromatic carbon resonances are significantly influenced by the structure of the hexane framework in the central portion, particularly regarding the presence or absence of double bonds [24].
Proton nuclear magnetic resonance spectra of fully carbon-13 substituted hexestrol demonstrate characteristic chemical shift patterns [6]. The 300 MHz ¹H nuclear magnetic resonance spectrum shows that natural abundance signals align with the center of ¹J(C,H) doublets, with the absence of signals at the center of each doublet indicating isotopic purity at each position [6]. Coupling constants other than ¹J(C,H) appear as unresolved multiplets due to vicinal proton-proton and numerous scalar carbon-proton couplings [6].
Ultraviolet spectroscopy analysis of hexestrol reveals characteristic absorption patterns that are utilized for qualitative identification purposes [9]. The compound exhibits specific ultraviolet absorption characteristics that have been documented by the Association of Official Analytical Chemists for official methods of analysis [9]. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) employs a TSP spectrasystem UV2000 instrument with 2-nanometer resolution for hexestrol analysis [10].
The ultraviolet spectrum analysis demonstrates qualitative differences between hexestrol-protein conjugates and corresponding carrier proteins [15]. The characteristic absorbance for hexestrol-bovine serum albumin conjugates shows a red-shift at 280 nanometers compared with 278 nanometers for bovine serum albumin alone, confirming successful coupling [15]. These spectroscopic characteristics are employed in analytical methods for detection and quantification of hexestrol in various matrices [11] [15].
Mass spectrometry analysis of hexestrol provides distinctive fragmentation patterns essential for compound identification and purity assessment [2] [10]. The electron ionization mass spectrum demonstrates characteristic fragmentation pathways with significant ion peaks at specific mass-to-charge ratios [2]. The molecular ion peak appears at m/z 270, corresponding to the molecular weight of hexestrol [28] [30].
Liquid chromatography-mass spectrometry (LC-MS) analysis reveals characteristic ion fragments including m/z 269.1548, 133.0659, 135.0816, and 119.0505 [9]. Gas chromatography-mass spectrometry determination with specific ion monitoring has proven effective for detecting hexestrol presence in synthetic preparations, revealing the capability to identify hexestrol-diethylstilbestrol mixtures that conventional analytical methods might miss [28] [30].
Ion Fragment (m/z) | Relative Intensity |
---|---|
269.1548 | 999 |
133.0659 | 491 |
135.0816 | 104 |
119.0505 | 15 |
Mass spectrometry fragmentation patterns follow typical pathways for phenolic compounds, with alpha cleavage occurring at carbon-carbon bonds adjacent to the aromatic rings [13]. The fragmentation behavior is influenced by the presence of hydroxyl groups on the aromatic rings, which can stabilize resulting carbocation intermediates [13].
The stereochemistry of hexestrol is characterized by the presence of two chiral centers at carbons 3 and 4 of the hexane chain, creating the possibility for multiple stereoisomeric forms [5] [37]. The meso configuration represents the most significant stereoisomeric form, designated as meso-3,4-bis(4-hydroxyphenyl)hexane [2] [7]. This meso compound possesses an internal plane of symmetry that renders it optically inactive despite containing chiral centers [32].
The meso-hexestrol configuration exhibits (3S,4R) stereochemistry, where the two chiral centers have opposite absolute configurations [1] [43]. This internal compensation results in a compound that does not rotate plane-polarized light, distinguishing it from the optically active enantiomeric forms [32]. The meso form can be distinguished from other stereoisomers through various analytical techniques including circular dichroism spectroscopy and solid-state carbon-13 nuclear magnetic resonance spectroscopy [5].
Stereoisomer | Configuration | Optical Activity |
---|---|---|
meso-Hexestrol | (3S,4R) | Optically inactive |
(+)-Hexestrol | (3R,4R) | Dextrorotatory |
(-)-Hexestrol | (3S,4S) | Levorotatory |
dl-Hexestrol | Racemic mixture | Optically inactive |
The stereochemical differences between hexestrol isomers significantly influence their biological properties and receptor binding characteristics [37] [39]. Binding studies with estrogen receptor demonstrate that there is no appreciable difference in binding between enantiomers in the hexestrol series, suggesting that the receptor can accommodate both configurations equally well [37]. However, stereochemistry becomes more critical in related compounds such as norhexestrol derivatives, where enantiomers show significant differences in binding affinity [37].
Circular dichroism spectroscopy provides valuable information about the stereochemical properties of hexestrol isomers [5]. The technique reveals distinct spectral patterns that allow differentiation between meso and racemic forms, with the meso compound showing characteristic spectral features due to its unique symmetry properties [5].
Hexestrol and diethylstilbestrol represent closely related synthetic estrogens within the stilbene class, sharing fundamental structural similarities while exhibiting distinct molecular characteristics [18] [22]. Both compounds feature biphenolic structures with para-hydroxyl groups, but differ significantly in their central connecting frameworks [18] [19]. Diethylstilbestrol contains a central ethylene bridge with ethyl substituents, while hexestrol possesses a saturated hexane chain linking the two aromatic rings [18] [22].
The structural relationship between these compounds is highlighted by their synthetic interconversion possibilities [19] [28]. Metabolic studies demonstrate that hexestrol carcinogenicity is not based on its conversion to diethylstilbestrol, as diethylstilbestrol could not be detected as a hexestrol metabolite in biological systems [19]. This finding indicates that despite structural similarities, the compounds maintain distinct metabolic pathways and biological activities [19].
Compound | Central Bridge | Molecular Formula | Molecular Weight |
---|---|---|---|
Hexestrol | Saturated hexane chain | C₁₈H₂₂O₂ | 270.37 |
Diethylstilbestrol | Ethylene with ethyl groups | C₁₈H₂₀O₂ | 268.35 |
Comparative receptor binding studies reveal that both compounds demonstrate high affinity for estrogen receptors, with hexestrol showing relative binding affinity approximately 300 times that of estradiol [6]. The structural differences influence their pharmacokinetic properties, with diethylstilbestrol exhibiting improved oral bioavailability and increased resistance to metabolism compared to natural estrogens [18]. Nonsteroidal estrogens like diethylstilbestrol and hexestrol are known to have dramatically disproportionate effects in certain tissues compared to natural estrogens [22].
The comparative carcinogenic potential of these stilbene estrogens has been extensively studied in experimental models [17] [23]. Both hexestrol and diethylstilbestrol induce similar incidence and number of renal carcinoma foci in Syrian hamsters, with hexestrol demonstrating equivalent carcinogenic activity to diethylstilbestrol and 17β-estradiol [23]. The ability of these compounds to compete for renal estrogen receptors generally correlates with their carcinogenic potential in experimental systems [23].
Structure-activity relationship analysis of hexestrol reveals critical molecular features that determine its estrogenic potency and receptor selectivity [20] [21]. The biphenolic structure with para-hydroxyl groups represents an essential pharmacophore for estrogen receptor binding, with both hydroxyl groups contributing significantly to binding affinity [20]. Modifications to the hydroxyl group positions, particularly placement in meta positions, result in substantial decreases in receptor binding affinity [21].
The central hexane chain length and saturation state significantly influence biological activity [20] [24]. The saturated six-carbon bridge in hexestrol provides optimal spacing between the two aromatic rings for effective receptor interaction [20]. Comparative studies with related compounds demonstrate that alterations in chain length or introduction of unsaturation can dramatically affect receptor binding characteristics [24].
Stereochemical considerations play important roles in structure-activity relationships, particularly for derivatives with additional chiral centers [37] [39]. While meso-hexestrol and its racemic mixture show similar estrogen receptor binding, modifications that introduce additional asymmetric centers can lead to significant stereoselectivity [37]. The binding studies indicate that structural modifications affecting molecular flexibility and conformational preferences can substantially impact receptor affinity [39].
Structural Feature | Impact on Activity | Binding Affinity Change |
---|---|---|
Para-hydroxyl groups | Essential for activity | Baseline reference |
Meta-hydroxyl groups | Reduced activity | 6-8 fold decrease |
Ortho-methyl substitution | Enhanced activity | 3-fold increase |
Chain length alteration | Variable effects | Compound-dependent |
Chemical reactivity studies with hexestrol derivatives demonstrate that electrophilic modifications can create affinity-labeling agents while maintaining receptor recognition [20]. These reactive derivatives show rapid and effective receptor inactivation, suggesting that the basic hexestrol structure provides an excellent scaffold for developing receptor-targeted compounds [20]. The high reactivity toward estrogen receptors and limited interference from other cellular nucleophiles indicate optimal structural features for selective targeting [20].
Health Hazard